2-(2-(Difluoromethoxy)phenyl)propanenitrile
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Overview
Description
2-(2-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(Difluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2-(2-(Difluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)propanenitrile: This compound lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
2-(2-(Trifluoromethoxy)phenyl)propanenitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s properties, making it more hydrophobic and potentially more potent in biological assays.
Properties
Molecular Formula |
C10H9F2NO |
---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7(6-13)8-4-2-3-5-9(8)14-10(11)12/h2-5,7,10H,1H3 |
InChI Key |
XRDOASLDBJNZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
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